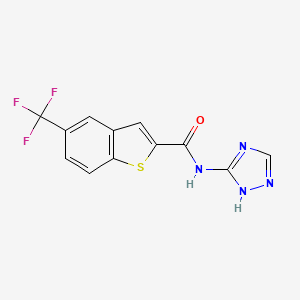![molecular formula C13H11N3O2S B12164422 4-[4-(2-Methyl-thiazol-4-yl)-1H-pyrazol-3-yl]-benzene-1,3-diol](/img/structure/B12164422.png)
4-[4-(2-Methyl-thiazol-4-yl)-1H-pyrazol-3-yl]-benzene-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(2-Methyl-thiazol-4-yl)-1H-pyrazol-3-yl]-benzene-1,3-diol is a complex organic compound featuring a thiazole ring, a pyrazole ring, and a benzene ring with two hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Methyl-thiazol-4-yl)-1H-pyrazol-3-yl]-benzene-1,3-diol typically involves multi-step organic synthesis. One common route includes:
Formation of the Thiazole Ring: Starting with 2-methylthiazole, the thiazole ring is synthesized through a cyclization reaction involving a suitable precursor like 2-bromoacetophenone.
Synthesis of the Pyrazole Ring: The pyrazole ring is formed by reacting hydrazine with an appropriate diketone or β-keto ester.
Coupling of Thiazole and Pyrazole Rings: The thiazole and pyrazole rings are coupled using a cross-coupling reaction, such as the Suzuki or Heck reaction, under palladium catalysis.
Introduction of the Benzene Ring:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups on the benzene ring, forming quinones.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced aromatic compounds.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4-[4-(2-Methyl-thiazol-4-yl)-1H-pyrazol-3-yl]-benzene-1,3-diol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests possible interactions with various biological targets, making it a candidate for drug discovery and development.
Medicine
Medicinally, the compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to interact with specific enzymes and receptors makes it a promising lead compound for new drug development.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in the production of dyes and pigments.
Wirkmechanismus
The mechanism of action of 4-[4-(2-Methyl-thiazol-4-yl)-1H-pyrazol-3-yl]-benzene-1,3-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole and pyrazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the activity of these targets. The hydroxyl groups on the benzene ring can also form hydrogen bonds, further modulating the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[4-(2-Methyl-thiazol-4-yl)-1H-pyrazol-3-yl]-benzene-1,2-diol
- 4-[4-(2-Methyl-thiazol-4-yl)-1H-pyrazol-3-yl]-benzene-1,4-diol
- 4-[4-(2-Methyl-thiazol-4-yl)-1H-pyrazol-5-yl]-benzene-1,3-diol
Uniqueness
Compared to similar compounds, 4-[4-(2-Methyl-thiazol-4-yl)-1H-pyrazol-3-yl]-benzene-1,3-diol is unique due to the specific positioning of the hydroxyl groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C13H11N3O2S |
|---|---|
Molekulargewicht |
273.31 g/mol |
IUPAC-Name |
4-[4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrazol-5-yl]benzene-1,3-diol |
InChI |
InChI=1S/C13H11N3O2S/c1-7-15-11(6-19-7)10-5-14-16-13(10)9-3-2-8(17)4-12(9)18/h2-6,17-18H,1H3,(H,14,16) |
InChI-Schlüssel |
AALHTVFNLNVHJX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CS1)C2=C(NN=C2)C3=C(C=C(C=C3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-furan-2-ylmethylideneamino]acetamide](/img/structure/B12164339.png)
![N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B12164344.png)
![2-[(3-ethoxypropyl)amino]-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12164348.png)

![5-methoxy-1-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-indole-2-carboxamide](/img/structure/B12164357.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetamide](/img/structure/B12164359.png)
![N'~1~-[(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-N'~9~-[(1Z)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]nonanedihydrazide](/img/structure/B12164361.png)
![N-cyclohexyl-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B12164363.png)
![1-(4-fluorophenyl)-7,8-dimethyl-3-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12164371.png)
![1-methyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-1H-indole-6-carboxamide](/img/structure/B12164383.png)


![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]propanamide](/img/structure/B12164400.png)
![(5Z)-3-(2,3-dimethylphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12164410.png)
